molecular formula C8H14O2S B160910 6,7-Dioxa-2-thiabicyclo[3.2.0]heptane,1-methyl-5-(1-methylethyl)-(9CI) CAS No. 133966-44-6

6,7-Dioxa-2-thiabicyclo[3.2.0]heptane,1-methyl-5-(1-methylethyl)-(9CI)

Cat. No. B160910
M. Wt: 174.26 g/mol
InChI Key: OGSMMPDYEPKFRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dioxa-2-thiabicyclo[3.2.0]heptane,1-methyl-5-(1-methylethyl)-(9CI) is a synthetic compound that has been extensively studied for its potential applications in scientific research. Also known as 2-Methyl-2,3-dihydro-1,3-dioxole-4-carboxylic acid isopropylidene hydrazide, this compound is a bicyclic heterocycle that contains both oxygen and sulfur atoms in its structure. In

Mechanism Of Action

The mechanism of action of 6,7-Dioxa-2-thiabicyclo[3.2.0]heptane,1-methyl-5-(1-methylethyl)-(9CI) is based on its ability to inhibit the activity of certain enzymes involved in lipid biosynthesis. Specifically, the compound is believed to act as a competitive inhibitor of HMG-CoA reductase, an enzyme that plays a key role in the biosynthesis of cholesterol. By inhibiting this enzyme, 6,7-Dioxa-2-thiabicyclo[3.2.0]heptane,1-methyl-5-(1-methylethyl)-(9CI) can reduce the production of cholesterol and other lipids in the body.

Biochemical And Physiological Effects

The biochemical and physiological effects of 6,7-Dioxa-2-thiabicyclo[3.2.0]heptane,1-methyl-5-(1-methylethyl)-(9CI) are complex and varied, depending on the specific application and dosage used. Some studies have suggested that the compound may have anti-inflammatory and antioxidant properties, while others have focused on its potential as a therapeutic agent for the treatment of hyperlipidemia and related disorders. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 6,7-Dioxa-2-thiabicyclo[3.2.0]heptane,1-methyl-5-(1-methylethyl)-(9CI) in lab experiments is its potent inhibitory activity against HMG-CoA reductase. This makes it a valuable tool for researchers studying the biosynthesis of cholesterol and other lipids, as well as for those investigating the potential therapeutic applications of this compound. However, one of the main limitations of using this compound is its complex synthesis method, which requires specialized equipment and expertise.

Future Directions

There are several possible future directions for research on 6,7-Dioxa-2-thiabicyclo[3.2.0]heptane,1-methyl-5-(1-methylethyl)-(9CI). One area of interest is the development of more efficient and cost-effective synthesis methods for this compound, which would make it more accessible to researchers in a variety of fields. Additionally, further investigations into the biochemical and physiological effects of this compound could help to identify new therapeutic applications and potential side effects. Finally, there is a need for more research on the potential use of this compound in combination with other drugs or therapies, to determine whether it could enhance their efficacy or reduce their side effects.

Synthesis Methods

The synthesis of 6,7-Dioxa-2-thiabicyclo[3.2.0]heptane,1-methyl-5-(1-methylethyl)-(9CI) involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of 1,3-dioxolane, which is then reacted with sulfur and iodine to form the intermediate compound, 1,3-dithiolane. This intermediate is then reacted with methyl isopropylidene hydrazine to yield the final product, 6,7-Dioxa-2-thiabicyclo[3.2.0]heptane,1-methyl-5-(1-methylethyl)-(9CI).

Scientific Research Applications

6,7-Dioxa-2-thiabicyclo[3.2.0]heptane,1-methyl-5-(1-methylethyl)-(9CI) has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. One of the main areas of interest is the compound's ability to act as a potent inhibitor of certain enzymes, particularly those involved in the biosynthesis of cholesterol and other lipids. This has led to investigations into the potential use of this compound as a therapeutic agent for the treatment of hyperlipidemia and other related disorders.

properties

CAS RN

133966-44-6

Product Name

6,7-Dioxa-2-thiabicyclo[3.2.0]heptane,1-methyl-5-(1-methylethyl)-(9CI)

Molecular Formula

C8H14O2S

Molecular Weight

174.26 g/mol

IUPAC Name

1-methyl-5-propan-2-yl-6,7-dioxa-2-thiabicyclo[3.2.0]heptane

InChI

InChI=1S/C8H14O2S/c1-6(2)8-4-5-11-7(8,3)9-10-8/h6H,4-5H2,1-3H3

InChI Key

OGSMMPDYEPKFRZ-UHFFFAOYSA-N

SMILES

CC(C)C12CCSC1(OO2)C

Canonical SMILES

CC(C)C12CCSC1(OO2)C

synonyms

6,7-Dioxa-2-thiabicyclo[3.2.0]heptane,1-methyl-5-(1-methylethyl)-(9CI)

Origin of Product

United States

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